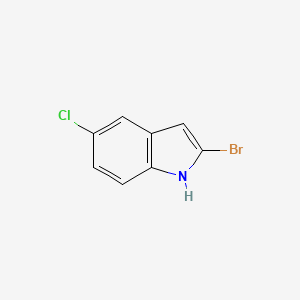
(1-(Trifluoromethyl)cyclobutyl)methanamine
Vue d'ensemble
Description
“(1-(Trifluoromethyl)cyclobutyl)methanamine” is a chemical compound with the CAS Number: 1522712-18-0 . It has a molecular weight of 153.15 . The IUPAC name for this compound is (1-(trifluoromethyl)cyclobutyl)methanamine .
Molecular Structure Analysis
The InChI code for (1-(Trifluoromethyl)cyclobutyl)methanamine is 1S/C6H10F3N/c7-6(8,9)5(4-10)2-1-3-5 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
(1-(Trifluoromethyl)cyclobutyl)methanamine is a liquid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Synthesis of Related Compounds
Studies have synthesized various methanamine compounds using different methodologies, including polyphosphoric acid condensation routes and refluxing techniques. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was successfully synthesized, demonstrating the potential for creating diverse derivatives of similar methanamine compounds (Shimoga, Shin, & Kim, 2018).
Structural Analysis and X-ray Crystallography
Detailed structural analysis and X-ray crystallography have been employed to understand the molecular structure of related compounds. For example, N-(2-Pyridylmethyleneamino)dehydroabietylamine has been characterized, providing insights into the molecular configurations of similar methanamines (Wu, Rao, Wang, Song, & Yao, 2009).
Applications in Catalysis and Material Science
Catalytic Applications
Certain methanamine derivatives have shown promise in catalysis. For example, quinazoline-based ruthenium complexes have been synthesized for efficient transfer hydrogenation reactions, demonstrating the utility of methanamine compounds in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Synthesis of Complexes for Biological Applications
Methanamine compounds have been used to create complexes with potential biological applications. For instance, new palladium and platinum complexes based on pyrrole Schiff bases have been synthesized, indicating the versatility of methanamine derivatives in forming biologically relevant complexes (Mbugua et al., 2020).
Potential Medical and Biological Research Applications
Antimicrobial and Anticancer Studies
Some methanamine derivatives have shown promising results in antimicrobial and anticancer studies. For example, certain 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives have exhibited variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Novel Drug Design
The design of novel drug candidates utilizing methanamine derivatives is an area of interest. Aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine, for instance, have been developed as biased agonists of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Safety And Hazards
The compound has been classified with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful if inhaled . The hazard statements associated with this compound are H226, H314, and H335, which indicate that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5(4-10)2-1-3-5/h1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCORNWVMMMPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Trifluoromethyl)cyclobutyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



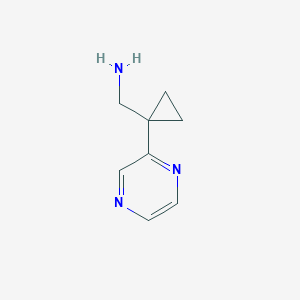
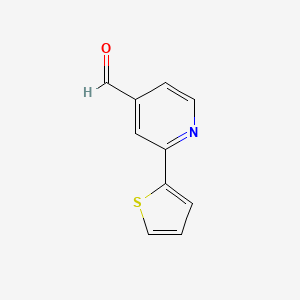
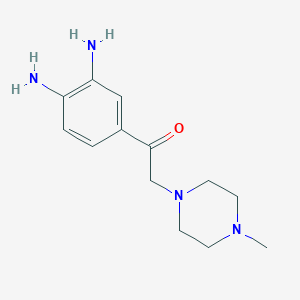
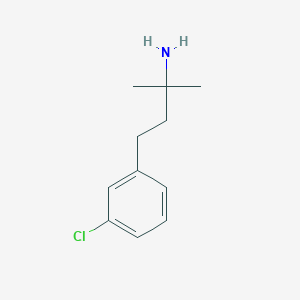
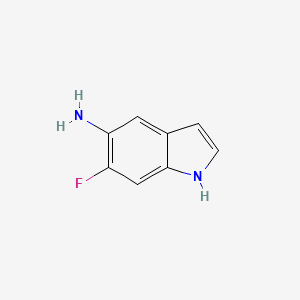

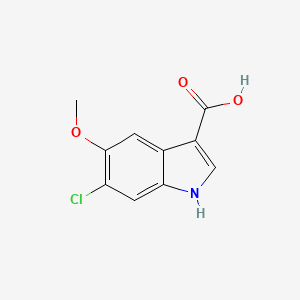
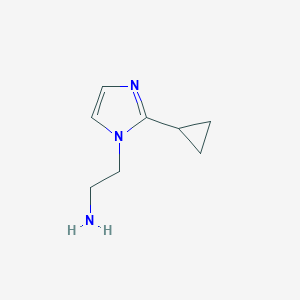
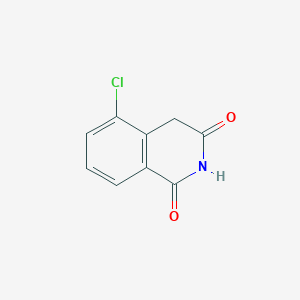
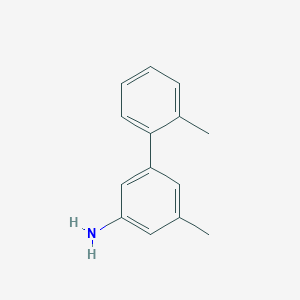
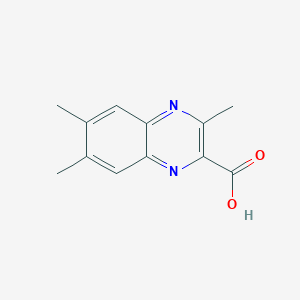
![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)
